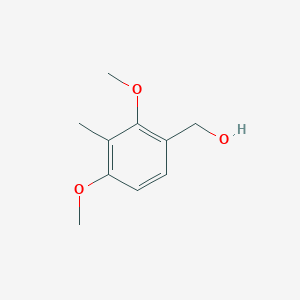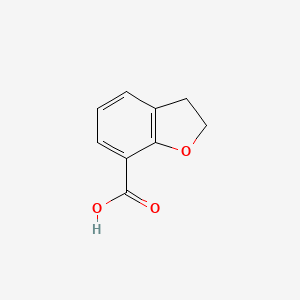
2,3-Dihydrobenzofuran-7-carboxylic Acid
概要
説明
2,3-Dihydrobenzofuran-7-carboxylic Acid is a chemical compound with the molecular formula C9H8O3 and a molecular weight of 164.16 . It is a solid substance at 20°C and appears as a white to orange to green powder or crystal .
Synthesis Analysis
The synthesis of 2,3-Dihydrobenzofuran-7-carboxylic Acid involves several steps. The 3,3-sigmatropic Claisen rearrangement was carried out by heating compounds at elevated temperatures to yield ortho-rearranged products . The furan ring was constructed by reacting the rearranged product with zirconium chloride in dichloromethane to yield the corresponding methyl 2-methyl-DHBF-7-carboxylate derivatives . Hydrolysis of the methyl ester using sodium hydroxide provided corresponding acids .Molecular Structure Analysis
The molecular structure of 2,3-Dihydrobenzofuran-7-carboxylic Acid consists of a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The aromatic ring of DHBF was stabilized through a π–π stacking interaction with the nearly coplanar electron-rich phenyl ring .Chemical Reactions Analysis
The chemical reactions involving 2,3-Dihydrobenzofuran-7-carboxylic Acid are complex. A cooperative catalytic system comprising a Pd/XPhos complex and a potassium salt of 5-norbornene-2-carboxylic acid was developed to promote the annulation between aryl iodides and epoxides, providing highly convergent access to valuable 2,3-dihydrobenzofuran (DHBF) scaffolds .Physical And Chemical Properties Analysis
2,3-Dihydrobenzofuran-7-carboxylic Acid has a melting point of 171.0 to 174.0 °C . It is a solid at 20°C .科学的研究の応用
Anticancer Activity
Benzofuran derivatives have been identified to possess significant anticancer properties. Specifically, certain substituted benzofurans demonstrate dramatic cell growth inhibitory effects on various cancer cell lines. For instance, compound 36, a benzofuran derivative, has shown inhibition rates of 56.84% and 60.89% in leukemia cells, 40.87% and 80.92% in non-small cell lung cancer, and similarly high rates in colon, CNS, melanoma, and ovarian cancers .
Anti-Hepatitis C Virus Activity
Recent discoveries in benzofuran compounds include novel macrocyclic benzofuran derivatives that exhibit anti-hepatitis C virus activities. These compounds are expected to be effective therapeutic drugs for treating hepatitis C disease, showcasing the potential of benzofuran derivatives in antiviral therapies .
Antibacterial Properties
Benzofuran compounds are also known for their antibacterial capabilities. The structure of benzofuran allows for the synthesis of compounds that can be potent against a variety of bacterial strains, contributing to the development of new antibiotics .
Antioxidative Effects
The antioxidative properties of benzofuran derivatives make them suitable for research in oxidative stress-related conditions. These compounds can potentially be used to mitigate the effects of oxidative damage in biological systems .
Synthesis of Complex Benzofuran Compounds
Innovative methods for constructing benzofuran rings have been developed, such as a unique free radical cyclization cascade. This method is particularly useful for synthesizing complex polycyclic benzofuran compounds that are otherwise challenging to prepare .
Quantum Tunneling in Chemical Synthesis
Another fascinating application is the construction of benzofuran rings through proton quantum tunneling. This process results in fewer side reactions and higher yields, which is beneficial for creating complex benzofuran ring systems .
Natural Product Sources and Drug Prospects
Benzofuran compounds are widely distributed in higher plants and are the main source of some drugs and clinical drug candidates. The natural occurrence of these compounds in plants like Asteraceae and Rutaceae highlights their importance in drug discovery and development .
Development of Targeted Therapies
The goal of medical research is often to develop compounds with targeted therapy potentials and minimal side effects. Benzofuran derivatives are being explored for their role in creating such targeted therapies, especially in the field of oncology .
Safety and Hazards
将来の方向性
The future directions of 2,3-Dihydrobenzofuran-7-carboxylic Acid research could involve the development of promising compounds with target therapy potentials and little side effects . Benzofuran compounds have attracted much attention due to their biological activities and potential applications as drugs .
作用機序
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It’s known that benzofuran derivatives can interact with their targets leading to changes that result in their biological activities .
Biochemical Pathways
Benzofuran compounds have been found to impact a variety of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
特性
IUPAC Name |
2,3-dihydro-1-benzofuran-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-3H,4-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXBMSNEECJPSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383518 | |
| Record name | 2,3-Dihydrobenzofuran-7-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydrobenzofuran-7-carboxylic Acid | |
CAS RN |
35700-40-4 | |
| Record name | 2,3-Dihydrobenzofuran-7-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1-benzofuran-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid in Prucalopride synthesis, and how is it prepared?
A1: 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid serves as a crucial building block in the synthesis of Prucalopride [, ]. A multi-step synthesis route starting from 4-amino-2-hydroxybenzoic acid is employed to produce this compound. Key steps include esterification, acetylation, chlorination, bromination, bromoethylation, zinc-catalyzed cyclization, and hydrolysis [].
Q2: How does the synthesis process address the formation of undesirable byproducts, particularly 4-amino-5-bromo-2,3-dihydrobenzofuran-7-formic acid?
A2: The synthesis process encounters a challenge in the form of 4-amino-5-bromo-2,3-dihydrobenzofuran-7-formic acid, an undesirable byproduct. To enhance the purity of the desired 4-amino-5-chloro-2,3-dihydrobenzofuran-7-formic acid, a solvent recrystallization step is strategically introduced []. This purification leverages the distinct solubility profiles of the target compound and the byproduct in a specific solvent, effectively minimizing bromide byproducts and ultimately improving the yield and purity of the final Prucalopride product [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


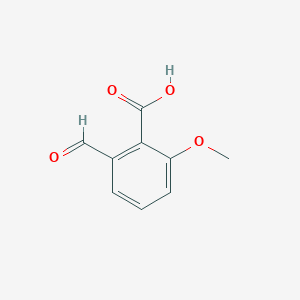
![Benzene, 1-[(6-bromohexyl)oxy]-4-iodo-](/img/structure/B1334556.png)
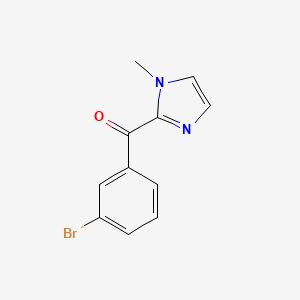


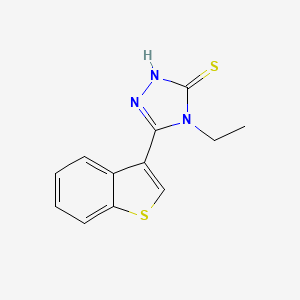
![4-[2-[3-(3-Ethyl-1,3-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butan-2-yl sulfate](/img/structure/B1334565.png)



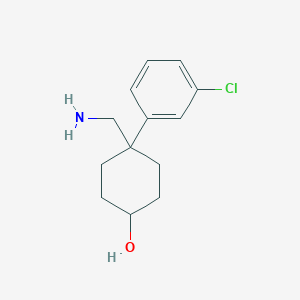
![3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]-thieno[3,2-e]pyridine-2-carboxylic acid](/img/structure/B1334575.png)
